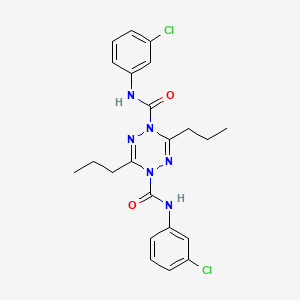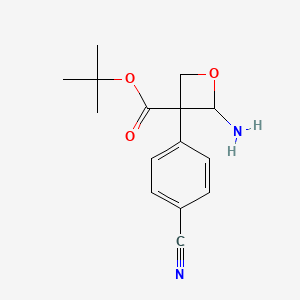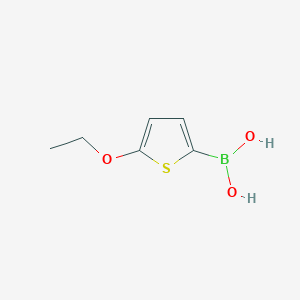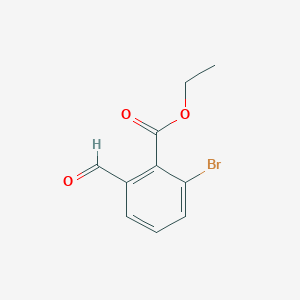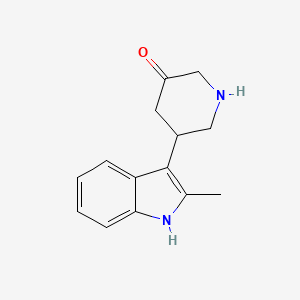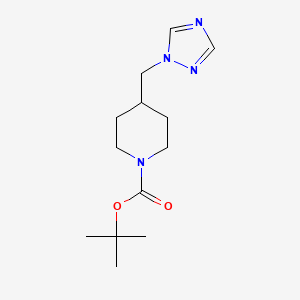
1-tert-Butoxycarbonyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Biology: It is employed in bioconjugation reactions, facilitating the study of biological processes at the molecular level.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural stability and can interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Similar in structure but contains a benzimidazole moiety instead of a triazole.
tert-Butyl 4-(1H-1,2,3-triazol-4-yl)methyl)piperidine-1-carboxylate: Contains a different triazole isomer.
Uniqueness
tert-Butyl 4-((1H-1,2,4-triazol-1-yl)methyl)piperidine-1-carboxylate is unique due to the specific positioning of the triazole moiety, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 4-(1,2,4-triazol-1-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)8-17-10-14-9-15-17/h9-11H,4-8H2,1-3H3 |
InChI Key |
FUVCDXUAJSGASO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


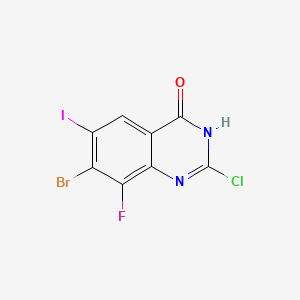
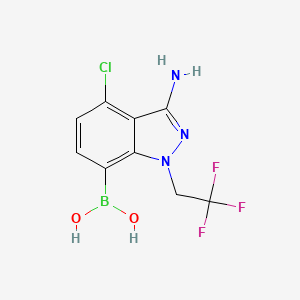
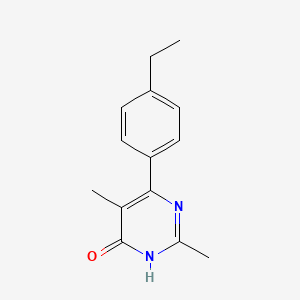
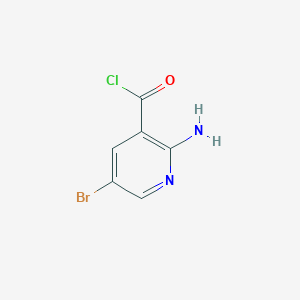
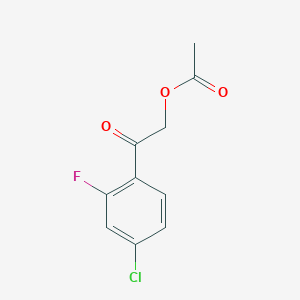
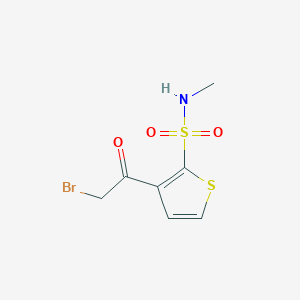
![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
